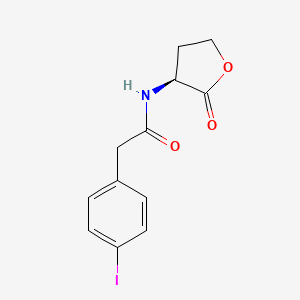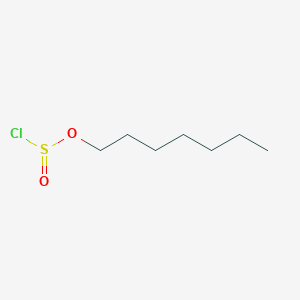
Heptyl Chlorosulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl Chlorosulfinate is an organic compound with the molecular formula C7H15ClO2S. It is a chlorosulfinic acid ester, characterized by the presence of a heptyl group attached to a chlorosulfinyl functional group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptyl Chlorosulfinate can be synthesized through the reaction of heptanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, where the heptanol reacts with thionyl chloride to form this compound and hydrogen chloride (HCl) as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Heptyl Chlorosulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfonates or other oxidized sulfur compounds.
Reduction Reactions: It can be reduced to form sulfides or other reduced sulfur compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products include heptyl derivatives with different functional groups replacing the chlorine atom.
Oxidation: Products include heptyl sulfonates or other oxidized sulfur compounds.
Reduction: Products include heptyl sulfides or other reduced sulfur compounds.
Applications De Recherche Scientifique
Heptyl Chlorosulfinate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in chemical reactions.
Biology: It can be used in the modification of biomolecules and in the study of sulfur-containing compounds in biological systems.
Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of heptyl chlorosulfinate involves its reactivity with nucleophiles, oxidizing agents, and reducing agents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new covalent bond. In oxidation and reduction reactions, the sulfur atom undergoes changes in its oxidation state, leading to the formation of different sulfur-containing products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptyl Sulfinate: Similar in structure but lacks the chlorine atom.
Heptyl Sulfonate: An oxidized form of heptyl chlorosulfinate.
Heptyl Sulfide: A reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both a heptyl group and a chlorosulfinyl functional group, which imparts distinct reactivity and chemical properties. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C7H15ClO2S |
|---|---|
Poids moléculaire |
198.71 g/mol |
Nom IUPAC |
1-chlorosulfinyloxyheptane |
InChI |
InChI=1S/C7H15ClO2S/c1-2-3-4-5-6-7-10-11(8)9/h2-7H2,1H3 |
Clé InChI |
JZHNXFPRMHUUBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOS(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


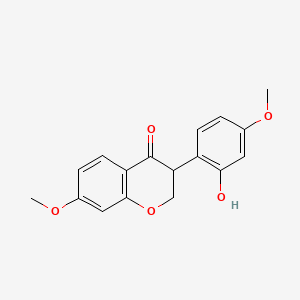
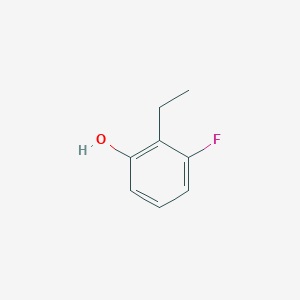


![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B15287415.png)
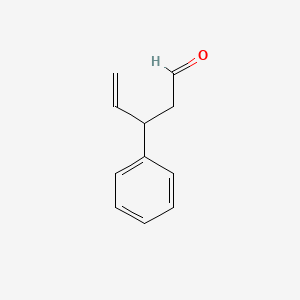
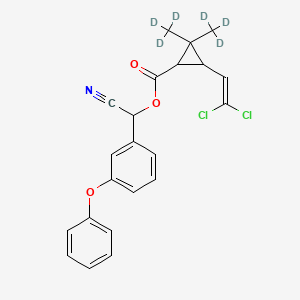
![[2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate](/img/structure/B15287436.png)
![[3,4,5-Triacetyloxy-6-[3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15287437.png)
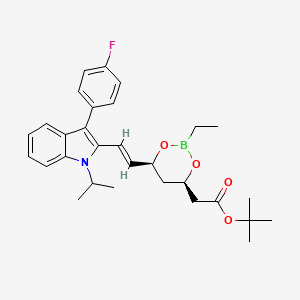
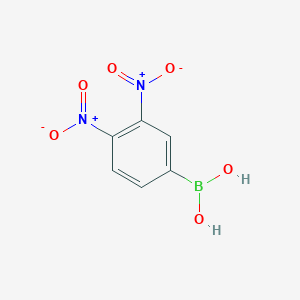
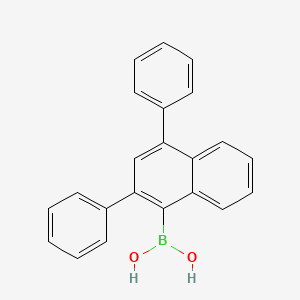
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
